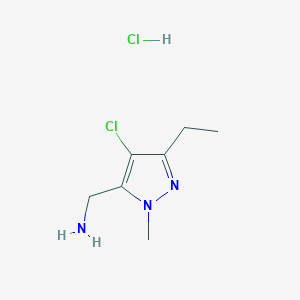

1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride

Description

1-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride is a pyrazole derivative with a molecular formula of C₈H₁₁ClN₄ and a molecular weight of 202.65 g/mol . Its structure features a pyrazole ring substituted with a chlorine atom at position 4, an ethyl group at position 3, a methyl group at position 1, and a methanamine group at position 5 (Figure 1). The compound’s unique substitution pattern enhances its reactivity and interaction with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions .

Properties

Molecular Formula |

C7H13Cl2N3 |

|---|---|

Molecular Weight |

210.10 g/mol |

IUPAC Name |

(4-chloro-5-ethyl-2-methylpyrazol-3-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C7H12ClN3.ClH/c1-3-5-7(8)6(4-9)11(2)10-5;/h3-4,9H2,1-2H3;1H |

InChI Key |

MKSJFQQSFYQFON-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C(=C1Cl)CN)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by chlorination and subsequent amination. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acetic acid .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclocondensation reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol

Major Products:

Oxidation: Formation of corresponding pyrazole oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives

Scientific Research Applications

1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogues in the Pyrazole Class

The compound shares structural similarities with other pyrazole-based amines but differs in substituent types, positions, and biological activities. Key comparisons include:

Key Observations :

- The chlorine atom at position 4 is critical for electronic effects, influencing binding to targets like microbial enzymes .

- Substituent positioning (e.g., methanamine at position 5 vs. 3) alters steric and electronic interactions, affecting biological activity .

Heterocyclic Analogues with Different Cores

Compounds with non-pyrazole heterocycles but similar amine functionalities include:

| Compound Name | Core Structure | Substituents | Biological Activity | Key Differences |

|---|---|---|---|---|

| 1-[1-(2-Bromophenyl)-1H-tetrazol-5-yl]methanamine hydrochloride | Tetrazole | 2-BrPh, 5-CH₂NH₂·HCl | Versatile applications | Tetrazole ring (N-rich) vs. pyrazole |

| (5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride | Oxadiazole | 5-Et, 3-Ph, CH₂NH₂·HCl | Not specified | Oxadiazole core with S/N atoms |

| (5-Chloro-1-methyl-1H-benzodiazol-2-yl)methanamine hydrochloride | Benzodiazole | 5-Cl, 1-Me, 2-CH₂NH₂·HCl | Research applications | Fused benzene ring system |

Key Observations :

- Tetrazole derivatives (e.g., ) exhibit distinct bioactivity due to their high nitrogen content and ability to mimic carboxyl groups, unlike pyrazoles.

- Benzodiazoles (e.g., ) offer planar aromatic systems for π-π stacking interactions, broadening target specificity compared to monocyclic pyrazoles.

Activity Comparison with Structurally Related Amines

Limited quantitative data is available for the target compound, but analogs highlight trends:

| Compound Name | IC₅₀ (µM) | Notable Activity | Reference |

|---|---|---|---|

| 1-(3-Bromo-5-methoxyphenyl)methanamine hydrochloride | 2.5 | Anticancer, antimicrobial | |

| 1-(3-Isobutylisoxazol-5-yl)methanamine hydrochloride | N/A | Moderate enzyme inhibition | |

| Target Compound | N/A | Antimicrobial (theoretical) |

Key Observations :

- Bromine and methoxy groups (e.g., ) enhance anticancer activity compared to chloro-ethyl pyrazoles, suggesting substituent electronegativity impacts efficacy.

- Isobutyl groups (e.g., ) may reduce activity due to steric hindrance, emphasizing the target compound’s balance between lipophilicity and steric accessibility .

Biological Activity

1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride, a derivative of the pyrazole class, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

The compound's chemical structure is characterized by the presence of a pyrazole ring, which is known for its significant pharmacological properties. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C7H8ClN2 |

| CAS Number | 2624137-45-5 |

| Molecular Weight | 158.60 g/mol |

| Melting Point | Not specified |

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable anticancer properties. Studies have shown that compounds with a similar structure can inhibit the growth of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

A study highlighted that pyrazole derivatives could induce apoptosis in cancer cells and inhibit cell proliferation both in vitro and in vivo . The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Antiviral Activity

The compound has also been evaluated for antiviral properties. Pyrazole derivatives have shown efficacy against several viruses, including flaviviruses. A related study found that compounds with similar structural motifs exhibited significant antiviral activity, with effective concentrations (EC50) reported as low as 25 µM against yellow fever virus . This suggests potential for further development as antiviral agents.

Anti-inflammatory Activity

Pyrazole-based compounds are recognized for their anti-inflammatory effects. A review indicated that certain pyrazoles demonstrated potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. For instance, some derivatives showed IC50 values lower than traditional anti-inflammatory drugs like diclofenac .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of pyrazole derivatives:

- Synthesis and Evaluation : A study synthesized multiple pyrazole derivatives and evaluated their anticancer activity against various cell lines. The results indicated a strong correlation between structural modifications and biological activity .

- Mechanistic Insights : Another research focused on the mechanism of action of pyrazole derivatives, revealing that they can inhibit specific kinases involved in cancer cell signaling pathways .

- Comparative Studies : Comparative analyses with standard drugs demonstrated that certain pyrazole derivatives could outperform existing therapies in terms of potency and selectivity against cancer cells .

Q & A

Q. What are the established synthetic routes for 1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride, and how do they compare in terms of yield and purity?

The compound can be synthesized via multi-step protocols involving:

- Vilsmeier-Haack formylation : Aromatic pyrazole precursors (e.g., 3-methyl-1-aryl-1H-pyrazol-5(4H)-one) undergo formylation under acidic conditions (POCl₃/DMF) to introduce aldehyde groups .

- Reductive amination : Subsequent conversion of aldehydes to amines using reducing agents like NaBH₄ or LiAlH₄, followed by hydrochloride salt formation.

Q. Key Considerations :

| Method | Yield Range | Purity Challenges |

|---|---|---|

| Vilsmeier-Haack | 60–75% | Byproduct formation (e.g., dihalogenated impurities) |

| Reductive Amination | 50–85% | Over-reduction or incomplete salt formation |

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use P95/P100 respirators for aerosol protection, nitrile gloves, and chemical-resistant aprons .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of HCl vapors .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize dihalogenated byproducts during pyrazole ring synthesis?

- Temperature Control : Lower reaction temperatures (0–5°C) during chlorination steps reduce electrophilic over-substitution .

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to direct regioselectivity in pyrazole alkylation .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability but may require rigorous drying to prevent hydrolysis .

Q. What crystallographic strategies resolve structural ambiguities in pyrazole derivatives?

Q. How does the ethyl substituent influence the compound’s stability under varying pH and temperature conditions?

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- DFT Calculations : Optimize geometries at B3LYP/6-31G(d) level to map electrostatic potential (ESP) surfaces. Chloro substituents show high electrophilicity at the 4-position .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (water, ethanol) to predict reaction pathways .

Contradictions and Limitations in Current Data

- Synthetic Yields : reports 60–75% yields for Vilsmeier-Haack reactions, while suggests lower yields (50–65%) for analogous multi-step syntheses. This discrepancy may arise from differences in precursor purity or workup protocols.

- Safety Data : While classifies the compound as non-carcinogenic, acute toxicity data (e.g., LD₅₀) remain unavailable, necessitating caution in dose-dependent studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.